molecular formula C11H10F2N2O2 B2872647 N1-cyclopropyl-N2-(2,5-difluorophenyl)oxalamide CAS No. 941984-13-0

N1-cyclopropyl-N2-(2,5-difluorophenyl)oxalamide

Cat. No.: B2872647
CAS No.: 941984-13-0
M. Wt: 240.21
InChI Key: DTIYGKMPAJUGTK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide is a chemical compound with the molecular formula C11H10F2N2O2 It is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to an oxamide core

Properties

IUPAC Name

N-cyclopropyl-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2/c12-6-1-4-8(13)9(5-6)15-11(17)10(16)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYGKMPAJUGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide typically involves the reaction of cyclopropylamine with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-(2,4-difluorophenyl)oxamide
  • N’-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

Uniqueness

N-cyclopropyl-N’-(2,5-difluorophenyl)oxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

N1-cyclopropyl-N2-(2,5-difluorophenyl)oxalamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse scientific literature.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2,5-difluorobenzoyl chloride in the presence of a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at low temperatures to optimize yield and purity. Following this, the intermediate product is treated with oxalyl chloride to yield the final oxamide product.

Chemical Structure:

  • Molecular Formula: C12_{12}H10_{10}F2_{2}N2_{2}O2_{2}
  • CAS Number: 941984-13-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to modulate enzymatic activity by binding to active sites or allosteric sites on target proteins, which can lead to inhibition or activation of various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For example, it has shown effectiveness against specific types of tumor cells by disrupting their metabolic processes.
  • Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective effects, potentially through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Study on Enzyme Inhibition:
    • A study evaluated the compound's ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in bacteria. The results indicated a significant inhibition rate, suggesting potential applications as an antibacterial agent.
  • Anticancer Activity Assessment:
    • In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotection Study:
    • Research focusing on neurodegenerative diseases showed that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructureBiological ActivityNotes
N1-cyclopropyl-N2-(4-fluorophenyl)oxalamideSimilar scaffoldModerate enzyme inhibitionLess potent than the difluorophenyl variant
N1-cyclopropyl-N2-(3-chlorophenyl)oxalamideSimilar scaffoldAnticancer propertiesDifferent selectivity profile

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